molecular formula C20H24N2O3 B3967321 6-methoxy-N-methyl-2'-(morpholin-4-ylmethyl)biphenyl-3-carboxamide

6-methoxy-N-methyl-2'-(morpholin-4-ylmethyl)biphenyl-3-carboxamide

Cat. No. B3967321
M. Wt: 340.4 g/mol
InChI Key: STXUIRWZOKUZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-methyl-2'-(morpholin-4-ylmethyl)biphenyl-3-carboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic applications. MMBC is a potent agonist of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood.

Mechanism of Action

MMBC exerts its effects by binding to the CB1 receptor, which is primarily expressed in the central nervous system. Binding of MMBC to the CB1 receptor activates a signaling cascade that leads to the modulation of various physiological processes. The exact mechanism by which MMBC modulates these processes is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
MMBC has been shown to modulate various physiological processes, including pain sensation, appetite, and mood. MMBC has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, MMBC has been shown to increase appetite in animal models of anorexia. MMBC has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using MMBC in lab experiments is its potency as a CB1 receptor agonist. This allows for the precise modulation of CB1 receptor activity, which is important for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using MMBC in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

Further investigation is required to fully understand the mechanism by which MMBC modulates various physiological processes. Additionally, the potential therapeutic applications of MMBC, particularly in the treatment of pain and anxiety, require further investigation. The development of more selective CB1 receptor agonists may also be of interest in the future.

Scientific Research Applications

MMBC has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and anxiety. MMBC has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, MMBC has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

4-methoxy-N-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-21-20(23)15-7-8-19(24-2)18(13-15)17-6-4-3-5-16(17)14-22-9-11-25-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXUIRWZOKUZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)C2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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